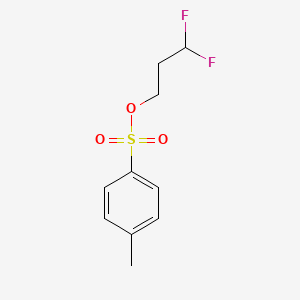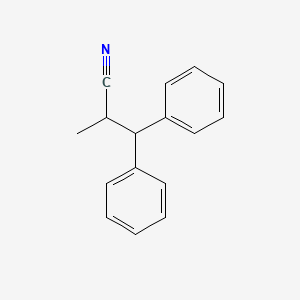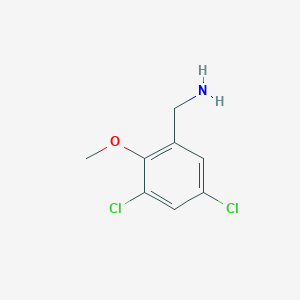![molecular formula C10H10N2O B13542343 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone](/img/structure/B13542343.png)
1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various receptor tyrosine kinases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at the 3-position. One common method includes the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups such as halides or sulfonates.
Wissenschaftliche Forschungsanwendungen
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential as an inhibitor of receptor tyrosine kinases, which are involved in various cellular processes.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one involves its interaction with receptor tyrosine kinases. The compound binds to the catalytic site of these kinases, inhibiting their activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting pathways involved in cell proliferation, migration, and survival .
Vergleich Mit ähnlichen Verbindungen
1H-pyrrolo[2,3-b]pyridine: Shares the core structure but lacks the propan-2-one moiety.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar biological activities.
1,8-naphthyridine: A related structure with different substitution patterns and biological activities.
Uniqueness: 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one is unique due to its specific substitution at the 3-position, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for targeted drug development and other applications.
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-2-one |
InChI |
InChI=1S/C10H10N2O/c1-7(13)5-8-6-12-10-9(8)3-2-4-11-10/h2-4,6H,5H2,1H3,(H,11,12) |
InChI-Schlüssel |
RIOBQISTQYMXET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CNC2=C1C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13542260.png)













